molecular formula C30H24N2O5 B11147875 4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11147875
M. Wt: 492.5 g/mol
InChI Key: NGHCAZNONKLAJQ-SGEDCAFJSA-N
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Description

4-[4-(BENZYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole core, followed by the introduction of the benzoyl, hydroxyphenyl, and pyridinyl groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a benzylic alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the benzoyl group would produce benzylic alcohols.

Scientific Research Applications

4-[4-(BENZYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies, including docking and molecular dynamics simulations, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **4-[4-(BENZYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **4-[4-(BENZYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[(PYRIDIN-4-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 4-[4-(BENZYLOXY)BENZOYL]-3-HYDROXY-5-(4-HYDROXYPHENYL)-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C30H24N2O5

Molecular Weight

492.5 g/mol

IUPAC Name

(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H24N2O5/c33-24-12-8-22(9-13-24)27-26(29(35)30(36)32(27)18-21-7-4-16-31-17-21)28(34)23-10-14-25(15-11-23)37-19-20-5-2-1-3-6-20/h1-17,27,33-34H,18-19H2/b28-26-

InChI Key

NGHCAZNONKLAJQ-SGEDCAFJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)O)/O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=C(C=C5)O)O

Origin of Product

United States

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